![molecular formula C15H8FN3O2S3 B2411043 N-(4-氟苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]噻吩并[2,3-e]嘧啶-3-甲酰胺 CAS No. 443107-48-0](/img/no-structure.png)

N-(4-氟苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]噻吩并[2,3-e]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

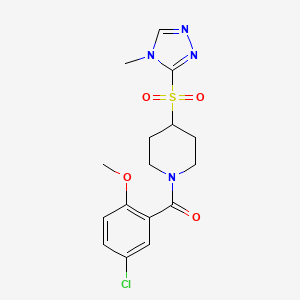

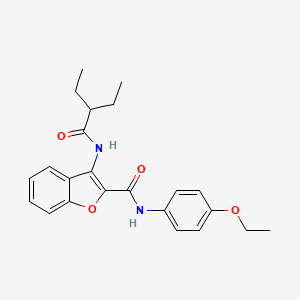

“N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide” is a chemical compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H8FNOS, and its molecular weight is 221.251 .

Chemical Reactions Analysis

The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Physical and Chemical Properties Analysis

The compound has a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

科学研究应用

当然!以下是“N-(4-氟苯基)-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]噻吩并[2,3-e]嘧啶-3-甲酰胺”的科学研究应用的全面分析:

抗癌研究

该化合物在抗癌研究中显示出巨大的潜力。它靶向VEGFR-2,一种参与肿瘤血管生成的受体,并已证明能够抑制体外癌细胞的生长。 研究表明,它可以诱导癌细胞周期停滞并促进细胞凋亡,使其成为开发新型抗癌疗法的有希望的候选药物 .

抗炎应用

嘧啶衍生物,包括该化合物,已被探索用于其抗炎特性。它们抑制关键炎症介质(如前列腺素E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性。 这使得它们在治疗炎症性疾病中具有价值 .

抗菌活性

该化合物已被研究用于其抗菌特性,特别是针对耐药病原体。其结构使其能够与微生物酶和蛋白质相互作用,破坏其功能并抑制细菌和真菌的生长。 这种应用在开发新型抗生素中至关重要 .

抗病毒研究

研究还集中在该化合物的抗病毒潜力上。已发现它通过干扰病毒酶和蛋白质来抑制某些病毒的复制。 这使其成为开发抗病毒药物的潜在候选药物,特别是针对新兴的病毒威胁 .

抗真菌应用

该化合物的结构使其能够有效地靶向真菌细胞,使其成为一种有希望的抗真菌剂。它破坏细胞膜并抑制必需的真菌蛋白的合成,导致真菌细胞死亡。 这种应用在治疗对现有治疗方法耐药的真菌感染中尤为重要 .

抗结核研究

该化合物在治疗结核病方面显示出潜力。它靶向结核分枝杆菌(导致该疾病的细菌)中的特定酶,抑制其生长和复制。 这种应用在抗击结核病(特别是随着耐药菌株的出现)方面至关重要 .

抗氧化特性

该化合物已被研究用于其抗氧化特性,这在保护细胞免受氧化应激和损伤方面很重要。 它清除自由基并减少氧化损伤,使其成为开发抗氧化疗法的潜在候选药物 .

药物开发和设计

除了直接应用外,该化合物还作为药物开发中有价值的支架。其独特的结构允许进行可以增强其活性及其特异性的修饰。 研究人员将其用作设计具有更高效力和更少副作用的新药物的起点 .

这些多样的应用突出了该化合物在科学研究各个领域的通用性和潜力。每个应用都为进一步研究和开发新型治疗剂奠定了基础。如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提出!

作用机制

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anticancer drugs .

Mode of Action

This compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this protein . This compound has shown high selectivity for the c-Met family against other tested kinases .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways is the de novo purine biosynthesis . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA. By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

Despite its potent inhibitory effect on c-Met kinase, it was found to be ineffective in a c-Met-dependent glioblastoma xenograft model, which may be due to its poor pharmacokinetic profile .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and potentially to tumor shrinkage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or receptors in the cell can affect the compound’s efficacy. The compound has shown high selectivity for cells expressing folate receptors , suggesting that the presence of these receptors in the cell environment can enhance the compound’s anticancer effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves the condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine. The final step involves the reaction of this intermediate with 4-fluoroaniline and cyanogen bromide to form the desired compound.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "2-mercapto-4,5-dihydro-1H-thiazole", "4-fluoroaniline", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol", "Step 2: Reaction of 2-(2-chloroacetyl)aminothiophenol with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine", "Step 3: Reaction of 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine with 4-fluoroaniline and cyanogen bromide to form N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide" ] } | |

CAS 编号 |

443107-48-0 |

分子式 |

C15H8FN3O2S3 |

分子量 |

377.43 |

IUPAC 名称 |

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |

InChI |

InChI=1S/C15H8FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-6H,(H,17,21)(H,18,20) |

InChI 键 |

MOUADVRPHRKTIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

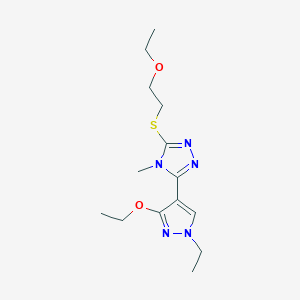

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)

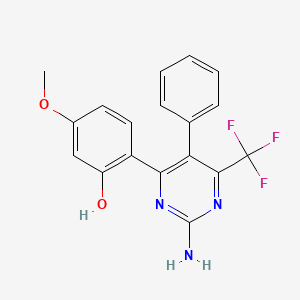

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)

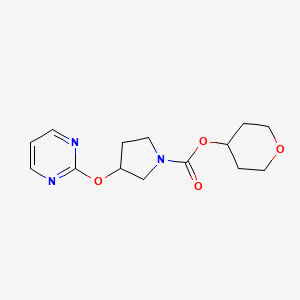

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)

![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)